tert-Butyl (S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is a chiral compound that features a pyrrolidine ring substituted with an aminomethyl group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST).
Aminomethylation: The aminomethyl group can be introduced through a reductive amination reaction using formaldehyde and a reducing agent, such as sodium cyanoborohydride.
tert-Butyl Protection: The tert-butyl group can be introduced by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the imine to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: It can be employed in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can include neurotransmitter receptors, enzymes involved in metabolic pathways, and signaling proteins. The presence of the difluoromethyl group can enhance binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-4-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group, resulting in different reactivity and biological activity.
tert-Butyl (S)-4-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: Contains only one fluorine atom, which may affect its chemical and biological properties.
tert-Butyl (S)-4-(aminomethyl)-3,3-dichloropyrrolidine-1-carboxylate: Substitution of fluorine with chlorine can lead to different reactivity and stability.
Uniqueness
tert-Butyl (S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity, stability, and biological activity. The difluoromethyl group can enhance lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSWTXFLVTCDQ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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